molecular formula C25H23Cl2N3 B3033499 1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine CAS No. 1031703-75-9

1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine

Cat. No.: B3033499
CAS No.: 1031703-75-9
M. Wt: 436.4 g/mol
InChI Key: VTALGSJBDKQOPS-UHFFFAOYSA-N
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Description

1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole and a dichlorophenyl group

Scientific Research Applications

1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Substitution on the piperidine ring: The piperidine ring can be functionalized by reacting with the pyrazole derivative under suitable conditions, often involving a base such as sodium hydride.

    Attachment of the dichlorophenyl group: This step usually involves a nucleophilic substitution reaction where the piperidine derivative reacts with a dichlorobenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by reaction with alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and pyrazole groups are likely involved in binding to the active site of the target, while the piperidine ring may influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine
  • 1-[(2,6-dichlorophenyl)methyl]-4-[5-(phenyl)-1H-pyrazol-3-yl]piperidine

Uniqueness

1-[(2,6-dichlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine is unique due to the specific substitution pattern on the piperidine ring and the presence of both dichlorophenyl and naphthyl groups. This combination of functional groups can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N3/c26-22-9-4-10-23(27)21(22)16-30-13-11-18(12-14-30)24-15-25(29-28-24)20-8-3-6-17-5-1-2-7-19(17)20/h1-10,15,18H,11-14,16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTALGSJBDKQOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)CC5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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